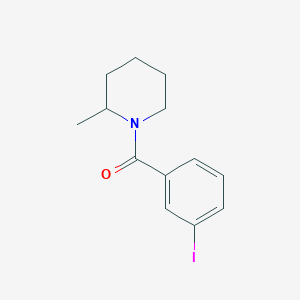
1-(3-Iodobenzoyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodobenzoyl)-2-methylpiperidine, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. IBMP is a piperidine derivative that has been synthesized and studied for its effects on various biological systems.
Mécanisme D'action
The mechanism of action of 1-(3-Iodobenzoyl)-2-methylpiperidine is not fully understood, but it is thought to involve the inhibition of monoamine transporters, including the dopamine transporter and the norepinephrine transporter. This leads to increased levels of dopamine and norepinephrine in the brain, which could explain its effects on depression and addiction.
Biochemical and Physiological Effects:
1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine and norepinephrine in the brain, vasodilation, and anti-inflammatory effects. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have antioxidant effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-Iodobenzoyl)-2-methylpiperidine is that it is a relatively simple compound to synthesize, and it has been shown to have a number of useful effects on various biological systems. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to be relatively safe in animal studies.
One limitation of 1-(3-Iodobenzoyl)-2-methylpiperidine is that its mechanism of action is not fully understood, which could limit its usefulness as a research tool. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Orientations Futures
There are a number of future directions for research on 1-(3-Iodobenzoyl)-2-methylpiperidine. One area of interest is its potential as a treatment for depression and addiction. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine could be studied for its effects on other neurotransmitter systems, such as the serotonin system. Finally, 1-(3-Iodobenzoyl)-2-methylpiperidine could be studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, 1-(3-Iodobenzoyl)-2-methylpiperidine is a piperidine derivative that has gained attention in the scientific community due to its potential as a research tool. 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have a number of useful effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. While there are limitations to its use as a research tool, 1-(3-Iodobenzoyl)-2-methylpiperidine has a number of potential future directions for research.
Méthodes De Synthèse
The synthesis of 1-(3-Iodobenzoyl)-2-methylpiperidine involves the reaction of 3-iodobenzoyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1-(3-Iodobenzoyl)-2-methylpiperidine is typically around 50-60%.
Applications De Recherche Scientifique
1-(3-Iodobenzoyl)-2-methylpiperidine has been studied for its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. In the central nervous system, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to depression and addiction.
In the cardiovascular system, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
1-(3-Iodobenzoyl)-2-methylpiperidine |
|---|---|
Formule moléculaire |
C13H16INO |
Poids moléculaire |
329.18 g/mol |
Nom IUPAC |
(3-iodophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16INO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
Clé InChI |
RYCHIJBCURETSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
SMILES canonique |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)





![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)
